molecular formula C17H16N2O4S B5843227 ethyl 4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate

ethyl 4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate

Cat. No.: B5843227
M. Wt: 344.4 g/mol
InChI Key: AGTIDFLFFHSCNI-MDZDMXLPSA-N
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Description

Ethyl 4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate is a complex organic compound that features a furan ring, a benzoate ester, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-aminobenzoate with 3-(furan-2-yl)prop-2-enoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to introduce the carbamothioyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the prop-2-enoyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the prop-2-enoyl moiety.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The furan ring and carbamothioyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Ethyl 4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-2-22-16(21)12-5-7-13(8-6-12)18-17(24)19-15(20)10-9-14-4-3-11-23-14/h3-11H,2H2,1H3,(H2,18,19,20,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTIDFLFFHSCNI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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